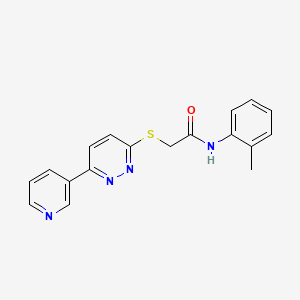

ethyl 2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

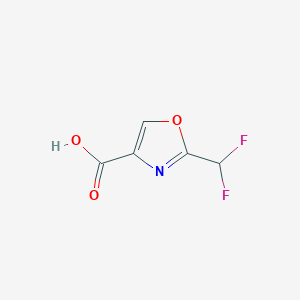

Ethyl 2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a chemical compound that has been studied for its potential antitumor activities . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that plays a significant role in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a furan ring, a 1,3,4-thiadiazole ring, and an ethyl acetate group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

The compound has been evaluated for its in vitro antitumor activities against various human tumor cell lines . It has shown inhibitory effects, suggesting that it may interact with cellular components to inhibit tumor growth .Wissenschaftliche Forschungsanwendungen

Biological Activity and Antimicrobial Properties

- Ethyl derivatives of furan carboxylate exhibit significant biological activities, including cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero, as well as antibacterial properties against both Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).

- Certain furan derivatives have been identified as potential inhibitors of glycosidases, with selectivity towards α-L-fucosidase and β-galactosidase, indicating their application in targeting specific enzyme activities (Moreno‐Vargas et al., 2003).

Synthesis and Structural Analysis

- Novel oxadiazole derivatives containing the furan ring, including ethyl naphtho[2,1-b]furan-2-carboxylate, demonstrate potential in synthesizing antibacterial and antifungal agents (Raol & Acharya, 2015).

- The crystallographic study of a similar compound, ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, reveals insights into its molecular structure, potentially guiding the synthesis of related compounds (Karczmarzyk et al., 2012).

Antioxidant and Antitumor Activities

- Research indicates that some furan derivatives, such as those containing the 1,2,4-triazole unit, exhibit notable antioxidant and antitumor properties, suggesting their use in developing new anticancer therapies (Koparir, 2019).

Potential in Polymer Synthesis

- Furan derivatives, like 2,5-bis(hydroxymethyl)furan, have been used in enzymatic polymerization to create novel biobased polyesters, highlighting their utility in sustainable material synthesis (Jiang et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is SKOV-3 cells , a cell line derived from human ovarian cancer . The compound has shown significant inhibitory effects against these cells, suggesting a potential role in cancer treatment .

Mode of Action

The compound interacts with its target cells by inducing apoptosis , a form of programmed cell death . This is a common mechanism of action for many anticancer drugs, as it leads to the elimination of cancer cells without causing damage to surrounding healthy cells .

Result of Action

The primary result of the compound’s action is the induction of apoptosis in SKOV-3 cells . This leads to a reduction in the number of viable cancer cells, thereby potentially inhibiting the progression of the disease .

Eigenschaften

IUPAC Name |

ethyl 2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S/c1-3-20-11(18)8-22-13-16-15-10(17(13)2)7-14-12(19)9-5-4-6-21-9/h4-6H,3,7-8H2,1-2H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMCWKUDTUWENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide](/img/structure/B2890436.png)

![(5-Methylpyrazin-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890437.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2890438.png)

![Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2890439.png)

![(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2890441.png)

![1,6-Dimethyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2890442.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)